3-(Diethylamino)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

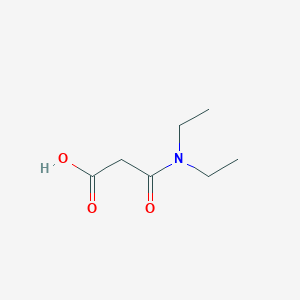

3-(Diethylamino)-3-oxopropanoic acid is an organic compound with a molecular formula of C7H13NO3. This compound is characterized by the presence of a diethylamino group attached to a propanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-3-oxopropanoic acid typically involves the reaction of diethylamine with ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{CH}_3\text{COCH}_2\text{COOEt} + \text{Et}_2\text{NH} \rightarrow \text{CH}_3\text{COCH}_2\text{COOEt}(\text{Et}_2\text{NH}) ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

3-(Diethylamino)-3-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The keto group can undergo nucleophilic attack, leading to various biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

3-(Dimethylamino)-3-oxopropanoic acid: Similar structure but with dimethylamino group instead of diethylamino.

3-(Diethylamino)-2-oxopropanoic acid: Similar structure but with the keto group at a different position.

3-(Diethylamino)-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

3-(Diethylamino)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and keto groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

3-(Diethylamino)-3-oxopropanoic acid, also known as DEAP, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DEAP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO3

- Molecular Weight : 215.28 g/mol

- IUPAC Name : this compound

- CAS Number : 51149-20-3

Biological Activity

DEAP has been studied for various biological activities, including:

-

Antioxidant Properties

- DEAP exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.

-

Anti-inflammatory Effects

- Research has demonstrated that DEAP can inhibit the production of pro-inflammatory cytokines. This property suggests its utility in treating conditions characterized by chronic inflammation.

-

Neuroprotective Effects

- DEAP has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis has been documented in several studies.

-

Anticancer Activity

- Preliminary studies indicate that DEAP may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

The mechanisms through which DEAP exerts its biological effects are multifaceted:

- Interaction with Enzymes : DEAP may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Signaling Pathways : It appears to influence several signaling pathways related to cell survival and apoptosis, particularly those involving MAPK and PI3K/Akt pathways.

- Free Radical Scavenging : The compound’s ability to donate electrons helps neutralize free radicals, reducing oxidative stress.

Case Studies

Several studies have investigated the effects of DEAP on different biological systems:

-

Study on Neuroprotection :

- A study conducted on rat models of Alzheimer's disease showed that DEAP administration led to improved cognitive function and reduced amyloid plaque formation. The results suggested that DEAP could be a candidate for further development as a neuroprotective agent.

-

Anti-inflammatory Research :

- In vitro studies using macrophage cell lines demonstrated that DEAP significantly reduced the expression of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines (e.g., breast and prostate cancer) revealed that DEAP treatment resulted in decreased cell viability and increased apoptosis rates, highlighting its potential as a chemotherapeutic agent.

Data Summary Table

| Property | Observations |

|---|---|

| Antioxidant Activity | Effective free radical scavenger |

| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production |

| Neuroprotective Effects | Improves cognitive function in animal models |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Properties

CAS No. |

51149-20-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(diethylamino)-3-oxopropanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-3-8(4-2)6(9)5-7(10)11/h3-5H2,1-2H3,(H,10,11) |

InChI Key |

GDRRULULMXTYOY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.